2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-(ethylamino)-3-methylbutanoate
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Overview
Description
(S)-2-((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethyl 2-(ethylamino)-3-methylbutanoate is a complex organic compound that features a purine base linked to a modified amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethyl 2-(ethylamino)-3-methylbutanoate typically involves multiple steps:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and glycine.
Linking the Purine Base to the Amino Acid: This step involves the formation of an ether bond between the purine base and the amino acid derivative.
Modification of the Amino Acid: The amino acid is modified to introduce the ethylamino and methyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions could target the carbonyl groups in the purine base.
Substitution: Nucleophilic substitution reactions could occur at the ether linkage or the amino groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, it might be used to study enzyme interactions or as a probe in biochemical assays.
Medicine
Potential medicinal applications could include its use as a drug candidate or as a model compound in drug development studies.
Industry
In industry, this compound could be used in the synthesis of pharmaceuticals, agrochemicals, or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of (S)-2-((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethyl 2-(ethylamino)-3-methylbutanoate would depend on its specific interactions with biological targets. It could interact with enzymes, receptors, or nucleic acids, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside with a similar base.
Ethylamino derivatives: Compounds with similar amino acid modifications.
Uniqueness
What sets (S)-2-((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethyl 2-(ethylamino)-3-methylbutanoate apart is its unique combination of a purine base with a modified amino acid, which could confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C15H24N6O4 |
---|---|
Molecular Weight |
352.39 g/mol |
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-(ethylamino)-3-methylbutanoate |
InChI |
InChI=1S/C15H24N6O4/c1-4-17-10(9(2)3)14(23)25-6-5-24-8-21-7-18-11-12(21)19-15(16)20-13(11)22/h7,9-10,17H,4-6,8H2,1-3H3,(H3,16,19,20,22) |
InChI Key |
OKUHBUGXDSIJIM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C(C)C)C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N |
Origin of Product |
United States |
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